Hydrolytic Stability Advantage Over TMS Analogs
The TBDMS protecting group in 3-(tert-butyldimethylsilyloxy)glutaric anhydride confers hydrolytic stability that is approximately four orders of magnitude (10⁴-fold) greater than that of trimethylsilyl (TMS)-protected analogs [1]. This differential stability is attributed to the increased steric bulk of the tert-butyl and dimethyl substituents, which kinetically hinders nucleophilic attack by water . In catalytic microcontact printing studies, TBDMS self-assembled monolayers (SAMs) demonstrated measurably slower hydrolysis rates compared to TMS SAMs under identical conditions [2].
| Evidence Dimension | Hydrolytic stability (relative resistance to aqueous cleavage) |
|---|---|
| Target Compound Data | TBDMS ether: stability factor ~10⁴ relative to TMS |
| Comparator Or Baseline | TMS ether: baseline stability (factor = 1) |
| Quantified Difference | ~10,000-fold greater stability for TBDMS vs. TMS |
| Conditions | General silyl ether hydrolysis kinetics; aqueous/organic biphasic conditions |
Why This Matters
This 10⁴-fold stability margin ensures that the TBDMS-protected anhydride survives multi-step aqueous work-ups and extended reaction sequences where TMS analogs would prematurely deprotect, directly impacting synthetic yield and reproducibility.
- [1] Grokipedia, Trimethylsilyl group: TMS vs. TBDMS hydrolysis resistance factor of approximately 10⁴. View Source
- [2] Li et al., Nano Letters, 2003, 3(10), 1449–1453. Catalytic Microcontact Printing without Ink: TBDMS SAMs hydrolyze slower than TMS SAMs. View Source
